molecular formula C12H17BrS B8649234 Benzene, [(6-bromohexyl)thio]- CAS No. 65117-29-5

Benzene, [(6-bromohexyl)thio]-

Cat. No. B8649234
M. Wt: 273.23 g/mol
InChI Key: JRQSEAPNYXKFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05864039

Procedure details

Thiophenol (3 g), potassium carbonate (5.64 g) and 1,6-dibromohexane (6.64 g) were reacted and treated in the same manner as in Preparation Example 99 to give 7.4 g of 6-phenylthiohexyl bromide.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].[Br:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]Br>>[C:1]1([S:7][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][Br:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
5.64 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.64 g
Type
reactant
Smiles
BrCCCCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated in the same manner as in Preparation Example 99

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SCCCCCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.